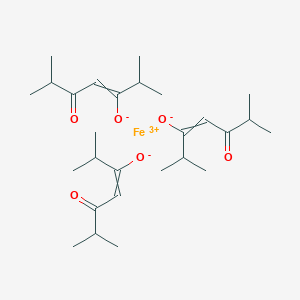
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is a coordination compound where the iron ion is complexed with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) typically involves the reaction of iron(III) salts with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate under controlled conditions. The ligand can be prepared through the condensation of 2,6-dimethylheptan-3-one with appropriate reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would include the preparation of the ligand, followed by its reaction with iron(III) salts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) can undergo various chemical reactions including:
Oxidation: The iron center can participate in redox reactions, altering its oxidation state.
Substitution: Ligand exchange reactions where the 2,6-dimethyl-5-oxohept-3-en-3-olate ligand can be replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and efficiency.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) or iron(IV) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials, such as magnetic materials and sensors.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) involves its ability to coordinate with various substrates and catalyze reactions through electron transfer processes. The iron center can undergo redox cycling, facilitating the activation of molecular oxygen and other reactive species. This property is particularly useful in catalytic and biological applications where controlled oxidation reactions are required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-dimethyl-3,5-heptanedione: A β-diketone that can form similar coordination complexes with metal ions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium(III): Another coordination compound with a similar ligand structure but different metal center.
Denatonium benzoate: Although not a direct analog, it shares some structural similarities in terms of the ligand framework.
Uniqueness
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is unique due to its specific coordination environment and the redox properties of the iron center. This makes it particularly effective in catalytic applications and as a model compound for studying iron-containing enzymes.
Eigenschaften
Molekularformel |
C27H45FeO6 |
|---|---|
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) |
InChI |
InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3 |
InChI-Schlüssel |
IIOZRYBKGIMHJV-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


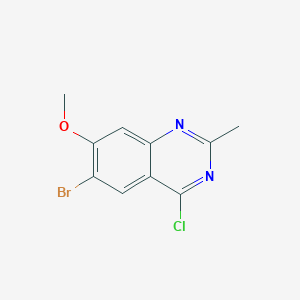
![4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine](/img/structure/B12501925.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide](/img/structure/B12501938.png)
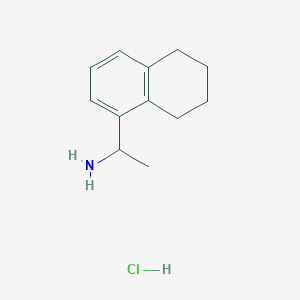


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12501962.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12501967.png)
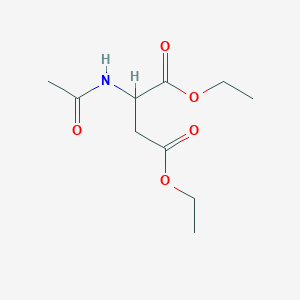
![3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501975.png)
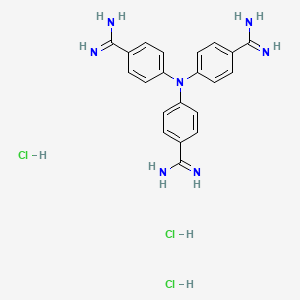

![11-(3-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501996.png)
![2-Chlorobenzo[g]quinazolin-4(3H)-one](/img/structure/B12502003.png)
